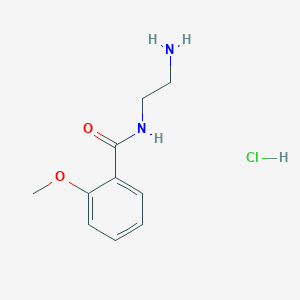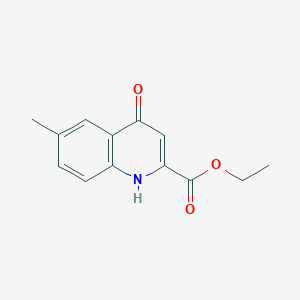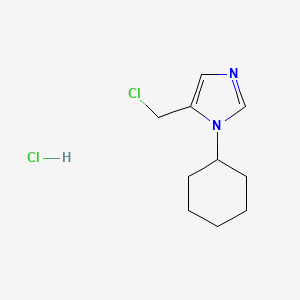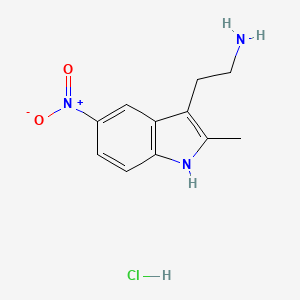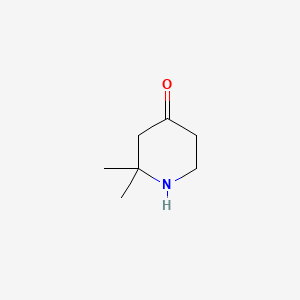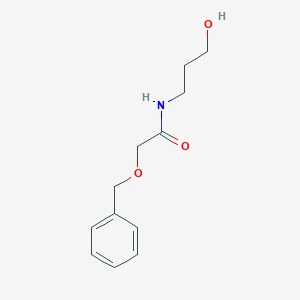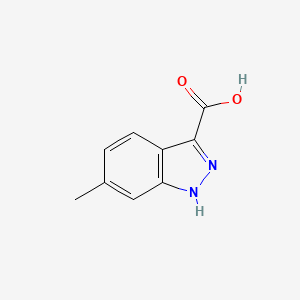
6-甲基-1H-吲唑-3-羧酸
描述
“6-methyl-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of indazole, a type of nitrogen-containing heterocycle . Indazole derivatives have been incorporated in the synthesis of drugs and have exhibited biological properties such as antihypertensives, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including “6-methyl-1H-indazole-3-carboxylic acid”, has been a subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles .Molecular Structure Analysis
The molecular structure of “6-methyl-1H-indazole-3-carboxylic acid” is characterized by the presence of a methyl group at the 6th position of the indazole ring and a carboxylic acid group at the 3rd position . The InChI code for this compound is 1S/C9H8N2O2 .Chemical Reactions Analysis
Indazoles, including “6-methyl-1H-indazole-3-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions . They can also undergo intramolecular amination to afford 3-substituted indazoles .Physical And Chemical Properties Analysis
“6-methyl-1H-indazole-3-carboxylic acid” is a solid compound . Its molecular weight is 176.17 .科学研究应用
抗精子发生剂
Corsi 和 Palazzo (1976) 的一项研究探索了卤代 1-苄基吲唑-3-羧酸的合成,其中包括类似于 6-甲基-1H-吲唑-3-羧酸的衍生物。这些化合物显示出有效的抗精子发生活性,表明它们在生育控制或避孕研究中的潜在用途 (Corsi & Palazzo, 1976)。
形成焓的研究
Orozco-Guareño 等人。(2019) 报告了各种吲唑衍生物的摩尔标准形成焓,包括 1H-吲唑-3-羧酸和相关化合物。这项研究对于了解这些化合物的热化学性质至关重要,这些性质可以应用于各种科学领域,例如材料科学和化学工程 (Orozco-Guareño 等人,2019)。
新型衍生物合成
Bistocchi 等人。(1981) 的一篇论文描述了各种乙基-1H-吲唑-3-羧酸酯衍生物的合成。其中一些衍生物在低于毒性水平的剂量下显示出有希望的抗关节炎作用,表明潜在的治疗应用 (Bistocchi 等人,1981)。
结构分析和合成
Murugavel 等人。(2010) 合成了一系列新的四氢-1H-吲唑衍生物,并通过各种光谱技术进行了结构分析。了解此类衍生物的结构和合成方法对于在制药和化学研究中开发新化合物很有价值 (Murugavel 等人,2010)。
抗癌剂研究
Molinari 等人。(2015) 的一项研究重点关注与氨基酸结合的 1H-苯并[f]吲唑-4,9-二酮衍生物,对某些癌细胞系表现出显着的抗增殖活性。这表明在开发新的抗癌剂方面具有潜在应用 (Molinari 等人,2015)。
晶体结构研究
胡永洲 (2008) 对相关化合物的晶体结构进行了研究,深入了解了这类分子的结构特性。这些知识对于新材料和药物的合理设计至关重要 (胡永洲,2008)。
安全和危害
未来方向
作用机制
Target of Action
6-Methyl-1H-Indazole-3-Carboxylic Acid, like other indazole derivatives, has been found to exhibit a wide range of biological activities Indazole derivatives have been reported to interact with various targets such ascyclo-oxygenase-2 (COX-2) , and they have shown to inhibit cell growth in certain cancer cell lines .
Mode of Action
Indazole derivatives have been reported to interact with their targets and cause changes at the molecular level . For instance, some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Biochemical Pathways
Indazole derivatives, including 6-Methyl-1H-Indazole-3-Carboxylic Acid, are known to affect various biochemical pathways. They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indazole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
生化分析
Biochemical Properties
6-Methyl-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways . Additionally, 6-Methyl-1H-indazole-3-carboxylic acid can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 6-Methyl-1H-indazole-3-carboxylic acid on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Moreover, 6-Methyl-1H-indazole-3-carboxylic acid affects gene expression by modulating transcription factors and other regulatory proteins . It also impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-Methyl-1H-indazole-3-carboxylic acid exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA and RNA, affecting gene transcription and translation processes . Furthermore, 6-Methyl-1H-indazole-3-carboxylic acid can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby influencing cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-indazole-3-carboxylic acid can change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 6-Methyl-1H-indazole-3-carboxylic acid can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
6-Methyl-1H-indazole-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 6-Methyl-1H-indazole-3-carboxylic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The localization and accumulation of 6-Methyl-1H-indazole-3-carboxylic acid can affect its activity and function, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of 6-Methyl-1H-indazole-3-carboxylic acid is critical for its activity. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 6-Methyl-1H-indazole-3-carboxylic acid can influence its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
6-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMCNJOQYWBJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



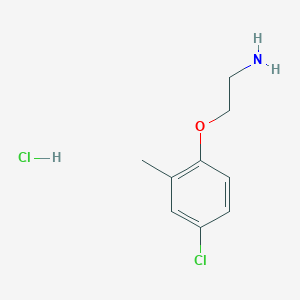
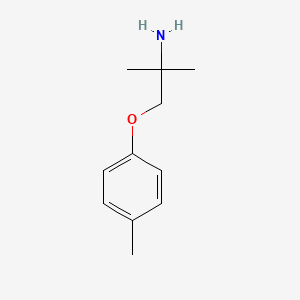
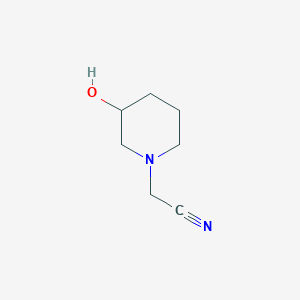
![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)
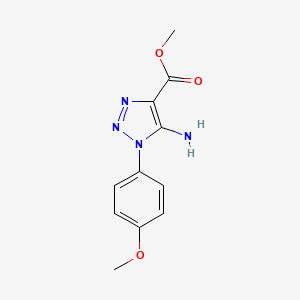
![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B3158447.png)
![6-Methylthiazolo[5,4-b]pyridine](/img/structure/B3158451.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)
